

Application Note & Protocol: Industrial Scale-Up Synthesis of 5-Hydroxy-2-methoxybenzoic Acid

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Compound of Interest

Compound Name: 5-Hydroxy-2-methoxybenzoic acid

CAS No.: 61227-25-6

Cat. No.: B1612135

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Abstract

This document provides a comprehensive guide for the industrial scale-up synthesis of **5-Hydroxy-2-methoxybenzoic acid**, a key intermediate in the pharmaceutical and chemical industries. The protocol details a robust and scalable synthesis route utilizing the Kolbe-Schmitt reaction, starting from the readily available precursor, 4-methoxyphenol (guaiacol). This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols, process optimization strategies, safety considerations, and quality control parameters necessary for successful industrial production.

Introduction and Strategic Importance

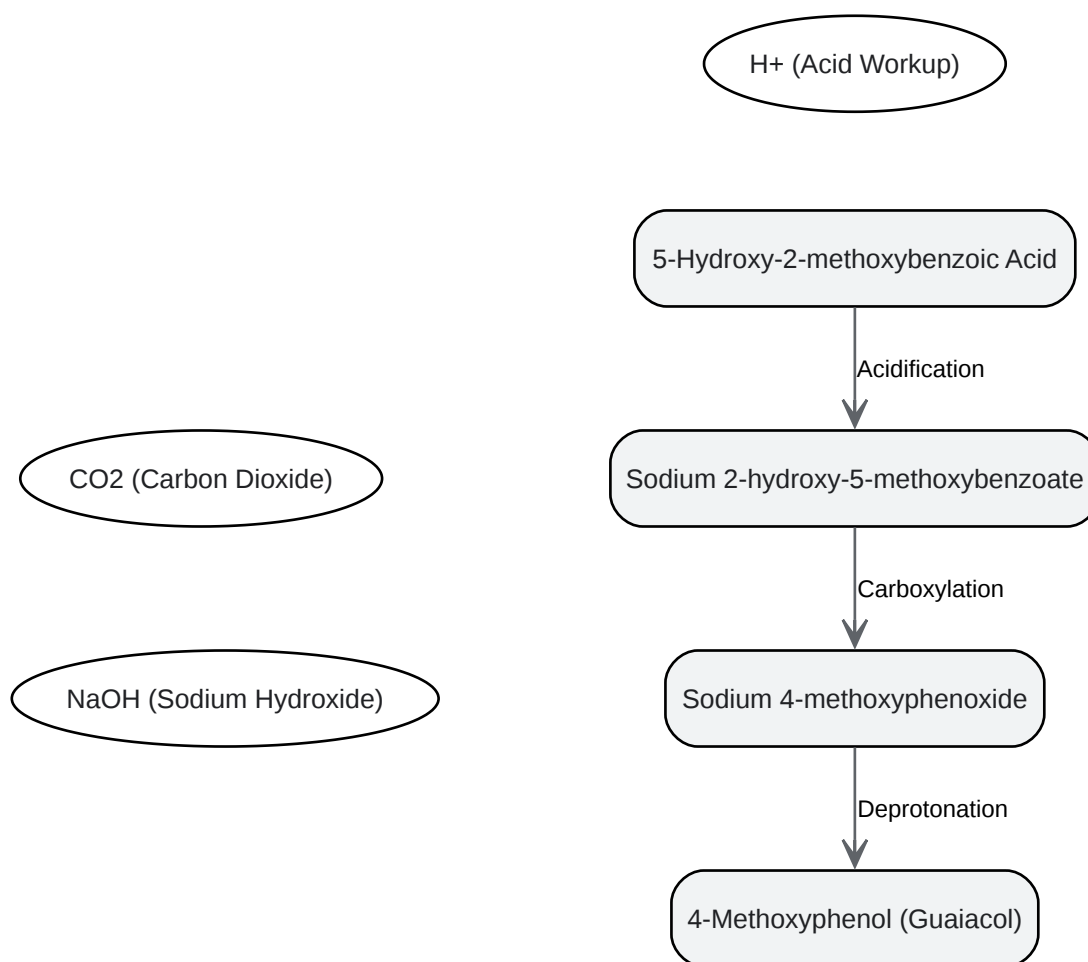
5-Hydroxy-2-methoxybenzoic acid is a valuable benzoic acid derivative. Its structural motifs are present in a variety of pharmacologically active molecules and specialty chemicals. The efficient and cost-effective production of this intermediate is therefore critical for the supply chain of numerous high-value end products.

The primary challenge in scaling up its synthesis lies in achieving high regioselectivity, yield, and purity while maintaining operational safety and economic viability. This application note

outlines a well-established pathway via the Kolbe-Schmitt reaction, which is a proven method for the industrial carboxylation of phenols.[1][2]

Retrosynthetic Analysis and Route Selection

For the industrial synthesis of **5-Hydroxy-2-methoxybenzoic acid**, several routes are conceivable. However, a retrosynthetic analysis points towards the Kolbe-Schmitt reaction as the most direct and atom-economical approach suitable for large-scale manufacturing.



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Caption: Retrosynthetic analysis via the Kolbe-Schmitt pathway.

Rationale for Route Selection:

- **Starting Material Availability:** 4-Methoxyphenol (guaiacol) is a bulk chemical, often derived from renewable resources like lignin, making it a cost-effective and sustainable starting point. [3]
- **Reaction Scalability:** The Kolbe-Schmitt reaction is a classic industrial process used for manufacturing salicylic acid, and its principles are directly applicable here. [1][4] It involves handling gases under pressure, which is a standard operation in industrial chemical plants.
- **Regioselectivity:** The use of a sodium salt (sodium phenoxide) in the Kolbe-Schmitt reaction favors ortho-carboxylation, which is the desired outcome for this synthesis. [4][5]

Detailed Process Chemistry and Mechanism

The synthesis proceeds in three main stages:

- **Phenoxide Formation:** 4-Methoxyphenol is deprotonated with a strong base, typically sodium hydroxide, to form the more nucleophilic sodium 4-methoxyphenoxide.
- **Electrophilic Aromatic Substitution (Carboxylation):** The phenoxide undergoes a nucleophilic attack on carbon dioxide, a weak electrophile. This reaction is typically performed under elevated temperature and pressure to drive the carboxylation. [1][4]
- **Acidification:** The resulting sodium salt of the product is acidified in an aqueous workup to yield the final **5-Hydroxy-2-methoxybenzoic acid**.

The mechanism involves the formation of a complex between the phenoxide and carbon dioxide, facilitating the electrophilic attack at the electron-rich ortho position to the hydroxyl group. [6]

Industrial Scale-Up Protocol (10 kg Scale)

This protocol is designed for a standard industrial glass-lined or stainless steel reactor equipped with heating/cooling jackets, a pressure-rated system, a mechanical stirrer, and ports for reagent addition and gas inlet/outlet.

4.1. Reagents and Materials

Reagent/Material	CAS Number	Quantity	Molar Eq.	Notes
4-Methoxyphenol (Guaiacol)	90-05-1	8.00 kg	1.00	Purity \geq 99%
Sodium Hydroxide (pellets)	1310-73-2	2.64 kg	1.02	Purity \geq 97%
Toluene	108-88-3	40 L	-	Anhydrous grade
Carbon Dioxide (gas)	124-38-9	As required	-	High purity, in cylinder
Hydrochloric Acid (32% w/w)	7647-01-0	~10 L	-	For acidification
Deionized Water	7732-18-5	~100 L	-	For workup
Activated Carbon	7440-44-0	0.5 kg	-	Decolorizing agent
Celite® (or other filter aid)	61790-53-2	0.5 kg	-	For filtration

4.2. Step-by-Step Synthesis Protocol

Step 1: Reactor Preparation and Phenoxide Formation

- Ensure the reactor is clean, dry, and purged with nitrogen to establish an inert atmosphere.
- Charge the reactor with 40 L of toluene.
- Under moderate agitation, add 8.00 kg (64.44 mol) of 4-methoxyphenol.
- Carefully and portion-wise, add 2.64 kg (65.73 mol) of sodium hydroxide pellets. CAUTION: This is an exothermic reaction. Control the addition rate to maintain the internal temperature below 50°C.

- After the addition is complete, heat the mixture to reflux (approx. 110°C) and equip the reactor with a Dean-Stark trap to azeotropically remove water.
- Continue refluxing until no more water is collected (approx. 4-6 hours). This step is critical as the presence of water significantly reduces the yield.[5]
- Cool the resulting slurry of sodium 4-methoxyphenoxide to 100°C.

Step 2: Carboxylation (Kolbe-Schmitt Reaction)

- Seal the reactor.
- Begin pressurizing the reactor with carbon dioxide gas. Increase the pressure to 5-6 bar (approx. 75-90 psi).
- Increase the internal temperature to 140-150°C.
- Maintain the reaction at this temperature and pressure for 8-12 hours with vigorous stirring. Monitor the CO₂ uptake; the reaction is complete when gas consumption ceases.
- After the reaction period, cool the reactor to 80°C and slowly vent the excess CO₂ pressure.

Step 3: Work-up and Isolation

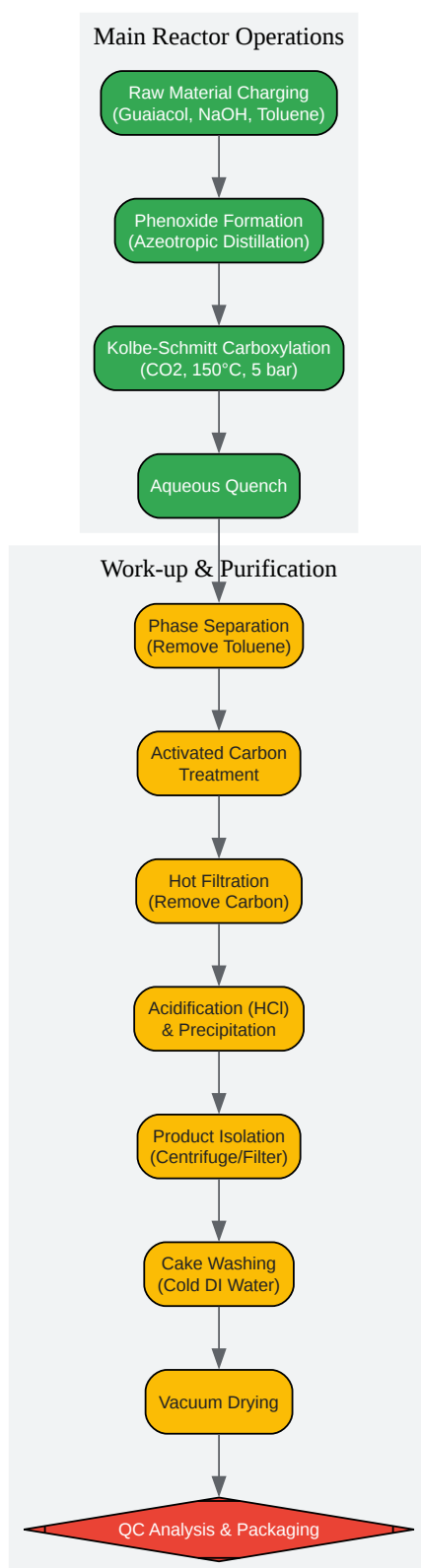
- Add 50 L of deionized water to the reactor and stir until the solid reaction mass is fully dissolved.
- Transfer the biphasic mixture to a separation vessel. Allow the layers to separate and remove the upper toluene layer (this can be recycled after analysis).
- Transfer the aqueous layer back to the clean reactor.
- Add 0.5 kg of activated carbon to the aqueous solution, stir for 1 hour at 60-70°C to decolorize the solution.
- Cool to 40°C and filter the solution through a pad of Celite® to remove the activated carbon and any other particulate matter.

- Cool the clear filtrate to 10-15°C in the reactor.
- Slowly add 32% hydrochloric acid to the stirred solution to adjust the pH to 2-3. CAUTION: This is an exothermic neutralization reaction. Control the addition rate to keep the temperature below 25°C.
- The product will precipitate as a white to off-white solid. Continue stirring for another hour at 10-15°C to ensure complete precipitation.

Step 4: Purification and Drying

- Isolate the precipitated solid using a centrifuge or filter press.
- Wash the filter cake with 2 x 10 L of cold deionized water to remove residual salts and acid.
- Dry the product in a vacuum oven at 60-70°C until a constant weight is achieved.
- The expected yield is 8.5 - 9.5 kg (78-87% of theoretical).

Process Flow Diagram



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Caption: Industrial process flow for **5-Hydroxy-2-methoxybenzoic acid** synthesis.

Quality Control and Specifications

The final product must be analyzed to ensure it meets the required quality standards for industrial use.

Parameter	Specification	Method
Appearance	White to off-white crystalline powder	Visual
Identity	Conforms to the structure	¹ H NMR, FT-IR
Assay (by HPLC)	≥ 99.0%	HPLC
Melting Point	151 - 155 °C	Melting Point Apparatus
Water Content	≤ 0.5%	Karl Fischer Titration
Residue on Ignition	≤ 0.1%	USP <281>
Heavy Metals	≤ 10 ppm	ICP-MS

Safety, Health, and Environment (SHE)

7.1. Hazard Identification and Personal Protective Equipment (PPE)

- Sodium Hydroxide: Corrosive. Causes severe skin burns and eye damage. Handle with extreme care.[7]
- Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.
- Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.[8]
- Pressure Operation: The carboxylation step is performed under pressure. Ensure the reactor is properly rated and equipped with safety relief valves.

Mandatory PPE: Chemical-resistant gloves, safety goggles with face shield, flame-retardant lab coat, and appropriate respiratory protection when handling powders or vapors.[7][9] Work should be conducted in a well-ventilated area.

7.2. Emergency Procedures

- Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.
- Eye Contact: Immediately flush with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.
- Spill: Contain spills with absorbent material. Use non-sparking tools for flammable solvents. [7] Dispose of waste in accordance with local regulations.

7.3. Waste Management

- Solvent Waste: The recovered toluene should be analyzed for purity. If suitable, it can be recycled. Otherwise, it must be disposed of as hazardous chemical waste.
- Aqueous Waste: The acidic aqueous filtrate from product isolation must be neutralized before disposal. Check local regulations for limits on salt content in wastewater.

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